molecular formula C19H15F4N3O3S B3016249 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 920213-52-1

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3016249
CAS No.: 920213-52-1
M. Wt: 441.4
InChI Key: WGNJIJHWAUSMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with a 4-fluorophenyl group at position 4. The pyridazine ring is connected via an ethyloxy linker to a benzenesulfonamide moiety bearing a 4-(trifluoromethyl) substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine ring contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O3S/c20-15-5-1-13(2-6-15)17-9-10-18(26-25-17)29-12-11-24-30(27,28)16-7-3-14(4-8-16)19(21,22)23/h1-10,24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNJIJHWAUSMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

Structural Overview

The compound features a pyridazine ring substituted with a 4-fluorophenyl group , an ethoxy linkage , and a trifluoromethyl benzenesulfonamide moiety. Its molecular formula is C20H20F3N3O3SC_{20}H_{20}F_3N_3O_3S, indicating the presence of multiple functional groups that may interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The compound may modulate their activity, triggering downstream signaling pathways that lead to various biological effects. The precise pathways and targets can vary based on the biological context in which the compound is studied .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging around 250 µg/mL .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In particular, it has been noted to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect may be linked to its ability to inhibit specific signaling pathways involved in inflammation, although detailed studies are still necessary to elucidate these mechanisms fully.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been implicated in the inhibition of cancer cell proliferation through various mechanisms, including induction of apoptosis and modulation of cell cycle progression. Further research is required to confirm these effects and understand the underlying mechanisms .

Case Studies and Research Findings

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial efficacy against common bacterial strains.
    • Findings : The compound demonstrated significant activity against E. coli and S. aureus with MIC values indicating potential for development as an antibacterial agent .
  • Anti-inflammatory Study :
    • Objective : To assess the impact on inflammatory cytokine production.
    • Findings : The compound effectively reduced TNFα levels in vitro, suggesting its potential as an anti-inflammatory therapeutic .
  • Anticancer Research :
    • Objective : To investigate cytotoxic effects on cancer cell lines.
    • Findings : Significant inhibition of cell growth was observed in several cancer cell lines, warranting further investigation into its potential as an anticancer drug.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialModerate activity against S. aureus, E. coli
Anti-inflammatoryReduced TNFα production
AnticancerInhibitory effects on cancer cell proliferation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzenesulfonamide derivatives and pyridazine-containing analogs. Below is a detailed comparison based on substituents, molecular properties, and synthetic pathways:

Table 1: Structural and Molecular Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight Key Differences Reference
Target Compound : N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide Pyridazine (6-4-fluorophenyl), ethyloxy linker, 4-(trifluoromethyl)benzenesulfonamide C₁₉H₁₅F₄N₃O₃S 465.4 g/mol N/A -
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920256-31-1) Pyridazine (6-4-fluorophenyl), ethyloxy linker, unsubstituted benzenesulfonamide C₁₈H₁₅FN₃O₃S 380.4 g/mol Lacks trifluoromethyl group on benzene ring
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide (CAS 921544-25-4) Pyridazine (6-ethylsulfonyl), 4-fluoro-3-methylbenzenesulfonamide C₁₉H₁₈FN₃O₄S₂ 435.5 g/mol Ethylsulfonyl on pyridazine; methyl and fluoro substituents on benzene
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 946212-70-0) Pyridazinone (3-furan), ethyl linker, 4-(trifluoromethyl)benzenesulfonamide C₁₇H₁₄F₃N₃O₄S 413.4 g/mol Pyridazinone core with furan substituent; shorter linker
AMG 517 (from ) Pyrimidine linked to benzothiazole, acetamide substituent Not specified Not specified Pyrimidine core; benzothiazole instead of pyridazine

Key Observations :

Pyridazine vs. Pyridazinone: The pyridazinone in CAS 946212-70-0 introduces a ketone group, which may alter hydrogen-bonding capacity compared to the fully aromatic pyridazine in the target compound .

Linker Modifications :

  • The ethyloxy linker in the target compound provides flexibility, whereas shorter or rigid linkers (e.g., in CAS 946212-70-0) may restrict conformational freedom, affecting binding to biological targets .

Synthetic Routes :

  • Similar compounds (e.g., CAS 921544-25-4) are synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, as seen in pyridazine-based sulfonamides . The target compound likely follows analogous pathways, utilizing boronic acid derivatives for pyridazine functionalization.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer : Synthesis typically involves coupling pyridazine derivatives with sulfonamide intermediates under controlled conditions. For example, describes a related synthesis using phosphorus oxychloride (POCl₃) and DMF for formylation, followed by sodium borohydride reduction. Reaction optimization should focus on:
  • Temperature control (e.g., maintaining 0–10°C during reagent addition to avoid side reactions).
  • Solvent selection (chloroform or acetonitrile for stability, as in and ).
  • Purification via column chromatography or recrystallization (e.g., using solvents like ethyl acetate/hexane mixtures).
  • Monitoring reaction progress with TLC or HPLC to ensure intermediate formation .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR (¹H, ¹³C, and ¹⁹F) to verify aromatic protons, trifluoromethyl groups, and ether linkages.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • IR spectroscopy to identify sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups.
  • X-ray crystallography (if crystals are obtainable) for definitive 3D structure determination, as demonstrated for related sulfonamides in and .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., ):
  • Enzyme inhibition : Test against kinases, phosphatases, or carbonic anhydrases using fluorogenic substrates (e.g., p-nitrophenyl phosphate for phosphatases).
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria or fungi.
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Include controls (e.g., DMSO vehicle) and validate results with dose-response curves .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The CF₃ group enhances lipophilicity and metabolic stability (). To quantify this:
  • LogP measurement : Use shake-flask or HPLC-based methods to compare with non-CF₃ analogs.
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess free fraction.
  • Computational modeling (e.g., molecular docking) can predict interactions with metabolic enzymes like CYP450 .

Q. How can structural modifications resolve contradictions in biological activity data?

  • Methodological Answer : If inconsistent activity arises (e.g., potent in vitro but weak in vivo):
  • SAR studies : Modify the pyridazine ring (e.g., substituent position) or sulfonamide linker (e.g., ethylene vs. propylene). suggests pyridazine derivatives’ bioactivity is sensitive to substitution patterns.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites and refine the scaffold .

Q. What advanced techniques characterize its interaction with biological targets?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM or X-ray crystallography : Resolve binding modes in enzyme complexes.
  • NMR-based fragment screening : Identify competitive binding with known inhibitors, as in ’s structural studies .

Q. How can environmental stability and degradation pathways be assessed?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat, light, and pH extremes (e.g., 0.1M HCl/NaOH). Monitor degradation products via LC-MS.
  • Photostability : Use a solar simulator (ICH Q1B guidelines) to assess UV-induced breakdown.
  • Hydrolysis assays : Incubate in simulated gastric/intestinal fluids to predict oral stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.